molecular formula C20H19NO2 B3131645 N-(4-Methoxybenzyl)-4-phenoxyaniline CAS No. 356536-92-0

N-(4-Methoxybenzyl)-4-phenoxyaniline

Cat. No.: B3131645
CAS No.: 356536-92-0
M. Wt: 305.4 g/mol
InChI Key: QIEUGYFDLYNMQZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-phenoxyaniline is an organic compound that features a benzyl group substituted with a methoxy group at the para position and an aniline moiety substituted with a phenoxy group

Scientific Research Applications

N-(4-Methoxybenzyl)-4-phenoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of “N-(4-Methoxybenzyl)-4-phenoxyaniline” would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Like many aromatic compounds, “N-(4-Methoxybenzyl)-4-phenoxyaniline” could potentially be hazardous. It’s important to handle it with care, using appropriate personal protective equipment .

Future Directions

The future directions for research on “N-(4-Methoxybenzyl)-4-phenoxyaniline” would depend on its potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-phenoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4-phenoxyaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-phenoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)aniline
  • 4-Methoxybenzyl chloride
  • 4-Phenoxyaniline

Uniqueness

N-(4-Methoxybenzyl)-4-phenoxyaniline is unique due to the presence of both methoxybenzyl and phenoxyaniline moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-22-18-11-7-16(8-12-18)15-21-17-9-13-20(14-10-17)23-19-5-3-2-4-6-19/h2-14,21H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEUGYFDLYNMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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